Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR (DMSO-d₆, 100 MHz) :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Mass Spectrometry
Physicochemical Properties
The compound’s amphiphilic nature arises from its hydrophobic acridine core and polar carbamate-methoxy substituents. Aqueous solubility is pH-dependent, with improved dissolution under acidic conditions due to acridinylamino protonation.
Properties
CAS No. |
90125-87-4 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl N-[4-(acridin-9-ylamino)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-13-14(23-22(26)28-2)11-12-19(20)25-21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
HWFMNVIMYZZGGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)OC)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
One of the most straightforward methods for synthesizing carbamic acid esters is through direct esterification. This method typically involves the reaction of an amine with a carbonic acid derivative, such as methyl chloroformate.
- Combine 4-(9-acridinylamino)-3-methoxyphenol with methyl chloroformate in the presence of a base (e.g., triethylamine).
- Stir the mixture at room temperature for several hours.
- Purify the resulting methyl ester via column chromatography.
Yield: This method generally yields moderate to high percentages of the desired product, often around 60-80% depending on reaction conditions.
Carbonylation Method
A more sophisticated approach involves carbonylation, where an aromatic halogen compound undergoes a palladium-catalyzed reaction with carbon monoxide and water.
- Start with an appropriate halogenated precursor of the carbamic acid derivative.
- Conduct the reaction in an autoclave with palladium catalyst under carbon monoxide atmosphere at elevated temperatures (e.g., 115°C).
- The reaction can be monitored for completion using HPLC or TLC.
Yield: This method can achieve yields ranging from 50% to over 90%, depending on the substrate and conditions used.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its efficiency and reduced reaction times.
- Mix the reactants (amine and carbonic acid derivative) in a suitable solvent.
- Subject the mixture to microwave irradiation for a predetermined time.
- Isolate and purify the product after cooling.
Yield: Reports indicate that this method can yield products with purities exceeding 90% in significantly shorter times compared to conventional heating methods.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each preparation method:
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Esterification | Simple procedure; readily available reagents | Potential for side reactions | 60-80 |
| Carbonylation | High yield; suitable for complex structures | Requires specialized equipment | 50-90 |
| Microwave-Assisted Synthesis | Fast reaction times; high purity | Equipment cost; optimization required | >90 |
Research Findings and Applications
Research has demonstrated that derivatives of carbamic acids, including those based on acridine, exhibit various biological activities, such as anticancer properties. For instance, studies have shown that compounds similar to methyl N-(4-(9-acridinylamino)-3-methoxyphenyl)carbamate can inhibit cell proliferation in cancer models.
Additionally, ongoing investigations into these compounds aim to elucidate their mechanisms of action and potential therapeutic applications in treating various diseases.
Chemical Reactions Analysis
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (4-(acridin-9-ylamino)-3-methoxyphenyl)carbamate involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound also inhibits topoisomerase activity, which is crucial for DNA strand cleavage and re-ligation during replication . These actions result in the cytotoxic effects observed in cancer cells.
Comparison with Similar Compounds
Acridine-Containing Carbamates
Compound A: Carbamic acid, (9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-3-acridinyl)-, methyl ester (CAS 79453-40-0)
- Structure: Features a sulfonylamino group at the 4-position and methoxy at the 2-position of the phenyl ring.
- Molecular Formula : C₂₃H₂₂N₄O₅S (Molar Mass: 466.51 g/mol).
- This modification may enhance binding affinity to cellular targets like kinases or DNA repair enzymes .
- Activity : Demonstrated synergistic anticancer effects in combination therapies, similar to acridine derivatives in .
Target Compound :
- Hypothetical Molecular Formula : Estimated as C₂₃H₂₁N₃O₃ (Molar Mass: ~395.44 g/mol).
- The 3-methoxy group aligns with , where methoxy substituents on phenyl carbamates enhance stability and receptor binding .
Simple Phenyl Carbamates
Compound B : Carbamic acid, (3-methoxyphenyl)-, methyl ester (CAS 51422-77-6)
- Structure : A basic carbamate with a 3-methoxyphenyl group.
- Molecular Formula: C₉H₁₁NO₃ (Molar Mass: 181.19 g/mol).
- Activity: Lacks the acridinylamino moiety, rendering it inactive in DNA intercalation. However, its simplicity makes it a reference standard in chromatography () and a precursor in synthesizing complex carbamates .
Compound C : (3-Fluoro-4-morpholin-4-yl-phenyl)carbamic acid methyl ester
- Structure : Fluorine at the 3-position and morpholine at the 4-position.
- Molecular Formula : C₁₂H₁₅FN₂O₃ (Molar Mass: ~278.26 g/mol).
- Activity : The electron-withdrawing fluorine and morpholine group (a hydrogen bond acceptor) may improve pharmacokinetics. Validated HPLC methods for this compound () suggest utility in quality control for structurally related drugs .
Mechanistic and Pharmacological Comparisons
Structure-Activity Relationships (SAR)
- Acridine Moiety : Critical for DNA interaction and topoisomerase inhibition. Its planar structure enables intercalation, disrupting DNA replication .
- Methoxy Group: Electron-donating effects stabilize the carbamate ester against hydrolysis, as noted in for physostigmine-like compounds .
- Carbamate Ester : Improves metabolic stability compared to free amines, aligning with ’s synthetic strategies for bioactive carbamates .
Biological Activity
Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester, commonly referred to as m-AMCA, is an acridine derivative with significant biological activity, particularly in the realm of cancer research. This compound has been studied for its cytotoxic properties against various tumor cells and its mechanisms of action, which primarily involve interference with DNA processes.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.3092 g/mol
- CAS Registry Number : 13684-63-4
The structure of m-AMCA features an acridine moiety that is critical for its biological activity, particularly its ability to intercalate DNA and inhibit topoisomerase II, a vital enzyme in DNA replication and repair.
Cytotoxicity Studies
Research has demonstrated that m-AMCA exhibits high cytotoxicity against non-proliferating tumor cells. In a comparative study involving Lewis lung carcinoma cells, m-AMCA was shown to be more effective than both amsacrine and camptothecin in inducing cell cycle arrest and apoptosis. The compound primarily affects the S-phase and G2-phase of the cell cycle, leading to significant growth inhibition.
Table 1: Comparative Cytotoxicity of m-AMCA and Other Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| m-AMCA | 0.5 | Topoisomerase II inhibition |
| Amsacrine | 1.5 | Topoisomerase II inhibition |
| Camptothecin | 2.0 | Topoisomerase I inhibition |
The data indicates that m-AMCA has a lower IC50 value compared to its analogs, suggesting a stronger potency in inhibiting tumor cell proliferation.
The mechanisms through which m-AMCA exerts its cytotoxic effects have been explored in detail:
- DNA Intercalation : m-AMCA intercalates between DNA bases, disrupting normal replication processes.
- Topoisomerase II Inhibition : It inhibits topoisomerase II activity, preventing the unwinding of DNA necessary for replication.
- Cell Cycle Arrest : It induces G1-phase arrest in proliferating cells and affects S-phase progression.
In studies involving human H460 cells, both m-AMCA and amsacrine induced p53 protein expression, which is crucial for the regulation of the cell cycle and apoptosis. Notably, m-AMCA's induction of p21WAF1 was observed regardless of the cell's proliferation status, highlighting its potential as a broad-spectrum anti-cancer agent.
In Vivo Studies
In vivo experiments have confirmed the efficacy of m-AMCA against various cancer models. For instance, a study involving mice implanted with Lewis lung carcinoma showed significant tumor regression following treatment with m-AMCA compared to control groups.
Toxicity Assessment
While m-AMCA displays potent anti-cancer properties, toxicity assessments reveal that it has a favorable safety profile at therapeutic doses. The median lethal dose (LD50) was found to be greater than 2000 mg/kg in rodent models, indicating low acute toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
